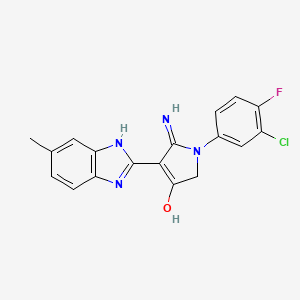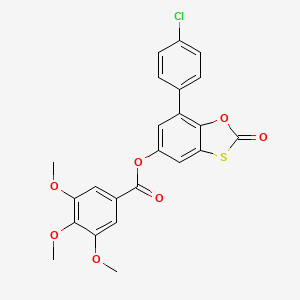![molecular formula C20H25ClN4O3S2 B14994209 5-chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B14994209.png)
5-chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a pyrimidine core substituted with a chloro group, an ethylsulfanyl group, and a carboxamide group linked to a tetrahydrobenzothiophene moiety
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents. For example:
5-chloro-2-ethylsulfanyl-benzothiazole: This compound shares the ethylsulfanyl and chloro groups but has a different core structure.
5-chloro-2-methyl-4-isothiazolin-3-one: This compound has a similar chloro group but differs in its overall structure and functional groups.
The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25ClN4O3S2 |
|---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3S2/c1-3-29-20-23-11-13(21)16(24-20)18(27)25-19-15(17(26)22-9-6-10-28-2)12-7-4-5-8-14(12)30-19/h11H,3-10H2,1-2H3,(H,22,26)(H,25,27) |
InChI Key |
WOXCNWFFIFEPNB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B14994129.png)

![5-chloro-2-(ethylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B14994157.png)
![Dimethyl [2-(4-bromophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B14994164.png)
![Ethyl 4-{7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amido}benzoate](/img/structure/B14994174.png)


![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B14994192.png)
![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14994194.png)

![1-(4-fluorophenyl)-4-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14994208.png)
![1-(3-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14994212.png)
![Diethyl [5-(morpholin-4-yl)-2-(thiophen-2-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B14994217.png)
![N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenylacetamide](/img/structure/B14994221.png)
